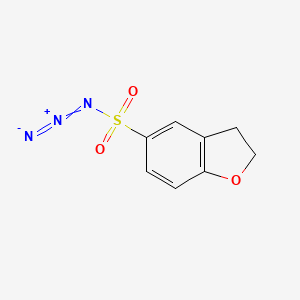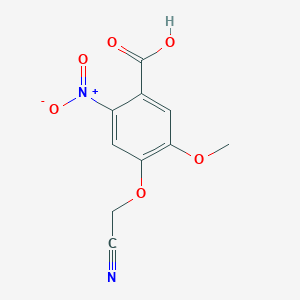
(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone
Übersicht
Beschreibung
“(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone” is a chemical compound with the CAS Number: 1097139-98-4 . It has a molecular weight of 296.29 and its IUPAC name is (3,4-difluorophenyl)[3-(methylsulfonyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3 . This code provides a specific description of the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the significant applications of compounds related to (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone is in the field of antimicrobial activity. For instance, a study by Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated them for antibacterial and antifungal activities. Their findings showed that compounds 4b, 4g, and 5e exhibited notable antimicrobial activity against various bacterial and fungal strains, indicating potential for further research in this area (Mallesha & Mohana, 2014).
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds also hold significant research interest. In a study by Zheng Rui (2010), the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved using a process with reasonable overall yield, demonstrating the feasibility of synthesizing related compounds (Zheng Rui, 2010). Furthermore, a 2017 study by Shi et al. developed a new difluoro aromatic ketone monomer to prepare poly(arylene ether sulfone)s, exploring properties like hydroxide conductivity, dimensional change, and water uptake (Shi et al., 2017).
Antiestrogenic Activity
Research has also been conducted on the antiestrogenic activity of related compounds. A study by Jones et al. (1979) synthesized a compound with significant antiestrogenic activity, highlighting the potential for applications in this field (Jones et al., 1979).
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-(3-methylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVDNIGLQBNRIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1420286.png)
![3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid](/img/structure/B1420287.png)
![2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420289.png)
![2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1420290.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid](/img/structure/B1420291.png)

![Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1420294.png)

![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)
![2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline](/img/structure/B1420303.png)
![[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B1420306.png)


